molecular formula C12H12N2O6 B175055 Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 154365-37-4

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B175055
CAS No.: 154365-37-4
M. Wt: 280.23 g/mol
InChI Key: RARDOKXXQXTSKH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with a benzoxazine core structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of nitro and ester functional groups in its structure makes it a versatile intermediate for the synthesis of various derivatives.

Scientific Research Applications

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the condensation of 2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity .

Comparison with Similar Compounds

Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-6-7(14(17)18)4-5-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARDOKXXQXTSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443512
Record name Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154365-37-4
Record name Ethyl 3,4-dihydro-2-methyl-6-nitro-3-oxo-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154365-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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